molecular formula C18H17FN4O2 B2822117 N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide CAS No. 1376101-86-8

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide

Cat. No.: B2822117
CAS No.: 1376101-86-8
M. Wt: 340.358
InChI Key: VHIAIAYHSSULSE-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a dimethylcarbamoyl group attached to a benzamide core. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through a halogenation reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Benzamide Core: The benzamide core is synthesized through an amide coupling reaction, often using a coupling reagent such as EDCI or DCC.

    Attachment of the Dimethylcarbamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium cyanide in a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,6-pyridinedicarboxylate
  • 3-Methoxyphenylboronic acid

Comparison

Compared to similar compounds, N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and cyano groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(dimethylcarbamoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c1-23(2)18(25)21-13-7-5-6-12(10-13)17(24)22-16(11-20)14-8-3-4-9-15(14)19/h3-10,16H,1-2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIAIAYHSSULSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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